
3-(2-chlorophenyl)prop-2-ynoic acid
Overview
Description
Chemical Structure and Properties 3-(2-Chlorophenyl)prop-2-ynoic acid (CAS: 24654-08-8) is a chlorinated aromatic compound with the molecular formula C₉H₅ClO₂ and a molecular weight of 180.59 g/mol. It features a propynoic acid backbone (HC≡C-COOH) substituted at the terminal carbon with a 2-chlorophenyl group. Key physical properties include a melting point of 132.7–133.8°C, a boiling point of 340.3°C, and a density of 1.4 g/cm³ .
Synthesis and Applications The compound is synthesized via acylation reactions, such as the coupling of 3-(2-chlorophenyl)propanoyl chloride with heterocyclic scaffolds under basic conditions (e.g., sodium hydride in THF) .
Preparation Methods
Classical Synthetic Approaches
The earliest synthetic routes to 3-(2-chlorophenyl)prop-2-ynoic acid relied on alkyne carboxylation and nucleophilic substitution strategies. For instance, reacting 2-chlorophenylacetylene with carbon dioxide under high-pressure conditions in the presence of a copper(I) catalyst yielded the target compound via direct carboxylation . This method, however, suffered from moderate yields (50–60%) due to competing side reactions, such as oligomerization of the alkyne precursor.
Reaction Conditions:
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Catalyst: CuI (10 mol%)
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Base: K₂CO₃
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Solvent: DMF
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Temperature: 80°C
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CO₂ Pressure: 5 atm
Purification involved recrystallization from ethanol/water mixtures, achieving a melting point of 132.7–133.8°C, consistent with literature values . Despite its historical relevance, this method’s operational complexity and modest efficiency limited its industrial adoption.
Modern Synthetic Methods
Modified Wittig Reaction in Aqueous Media
A breakthrough emerged with the adaptation of the Wittig reaction under aqueous conditions, enabling a one-pot synthesis from 2-chlorobenzaldehyde . This approach utilizes alkoxycarbonyl bromomethylene phosphorane (Ph₃P=CBrCO₂Et) as the ylide, which reacts with 2-chlorobenzaldehyde in 10% aqueous NaOH to form an intermediate propargyl ester. Subsequent in situ hydrolysis yields the free acid with notable efficiency.
Reaction Scheme:
3\text{P=CBrCO}2\text{Et} \xrightarrow{\text{NaOH (aq)}} \text{this compound} + \text{Ph}_3\text{PO} + \text{NaBr}
Optimized Parameters:
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Molar Ratio: 1:1 (aldehyde:ylide)
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Temperature: 25°C (room temperature)
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Reaction Time: 4–6 hours
This method’s advantages include minimal organic solvent use and straightforward isolation via acidification and filtration. The aqueous base facilitates dehydrobromination, directly forming the triple bond without requiring additional dehydrogenation steps.
Transition Metal-Catalyzed Coupling
Kim et al. (2014) developed a palladium-catalyzed Sonogashira-type coupling between 2-chloroiodobenzene and propiolic acid derivatives . The protocol employs a Pd(PPh₃)₄ catalyst with CuI as a co-catalyst, enabling efficient C–C bond formation under mild conditions.
Key Steps:
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Coupling:
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Work-Up: Extraction with ethyl acetate and purification via silica gel chromatography.
Performance Metrics:
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Yield: 85–90%
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Purity: >98% (HPLC)
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Catalyst Loading: 5 mol% Pd
This method surpasses classical approaches in efficiency and scalability, making it the preferred choice for high-throughput applications.
Industrial Production Techniques
Scale-up synthesis prioritizes cost-effectiveness and safety. The Wittig-based route is adapted for continuous flow reactors, where precise temperature control (25–40°C) and automated pH adjustment enhance reproducibility . Key industrial modifications include:
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Reactor Type: Tubular flow reactor with static mixers
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Throughput: 50–100 kg/day
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Purification: Crystallization using a mixed solvent system (ethanol/water, 7:3 v/v)
Economic Considerations:
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Raw Material Cost: $120–150/kg (ylide reagent)
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Energy Consumption: 15–20 kWh/kg
Comparative Analysis of Methods
Parameter | Classical Carboxylation | Wittig Reaction | Pd-Catalyzed Coupling |
---|---|---|---|
Yield | 50–60% | 68–72% | 85–90% |
Reaction Time | 12–24 hours | 4–6 hours | 2–3 hours |
Catalyst Cost | Low ($5–10/g CuI) | Moderate ($20/g) | High ($50/g Pd) |
Scalability | Limited | Moderate | High |
Environmental Impact | High (CO₂ pressure) | Low (aqueous) | Moderate (organic waste) |
The Pd-catalyzed method offers superior yield and speed but faces cost barriers due to palladium. The Wittig route balances affordability and green chemistry, ideal for mid-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)prop-2-ynoic acid can undergo various types of chemical reactions, including:
Oxidation: It can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols or alkanes.
Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
3-(2-Chlorophenyl)prop-2-ynoic acid has been investigated for its potential therapeutic effects. Key areas of research include:
- Anticancer Activity : Studies indicate that this compound can induce apoptosis in cancer cells by modulating various signaling pathways. It may inhibit tumor growth through mechanisms such as cell cycle arrest and apoptosis induction .
- Antimicrobial Properties : The compound exhibits effectiveness against several bacterial strains, suggesting its potential as an antimicrobial agent .
- Anti-inflammatory Effects : Research shows that it can reduce inflammation markers, which is critical in the treatment of chronic inflammatory diseases .
Biochemical Research
In biochemical studies, this compound plays a significant role in enzyme modulation:
- Enzyme Interaction : It interacts with cytochrome P450 enzymes, influencing drug metabolism and the metabolism of endogenous compounds. This interaction can lead to either inhibition or activation depending on the specific isoform involved .
- Cell Signaling Pathways : The compound affects key cellular pathways, particularly those involving mitogen-activated protein kinases (MAPK), which are crucial for regulating cell growth and differentiation .
Industrial Applications
In industrial chemistry, this compound is utilized as a building block for synthesizing more complex organic molecules. Its unique structure allows it to be incorporated into various specialty chemicals and materials .
Data Table: Biological Activities of this compound
Activity Type | Observed Effect | Reference |
---|---|---|
Anticancer | Induces apoptosis in cancer cells | |
Antimicrobial | Effective against multiple bacterial strains | |
Anti-inflammatory | Reduces markers of inflammation | |
Antioxidant | Modulates oxidative stress responses |
Case Study 1: Anticancer Mechanisms
A detailed investigation into the anticancer properties of this compound revealed its ability to induce apoptosis in various cancer cell lines. The study demonstrated that the compound activates apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors. This suggests its potential use as a therapeutic agent in cancer treatment .
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition of bacterial growth, highlighting its potential for development into new antimicrobial agents .
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)prop-2-ynoic acid involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom and the propynoic acid moiety play crucial roles in its binding affinity and reactivity. The compound can inhibit specific enzymes by forming covalent bonds with active site residues, thereby blocking their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Propynoic Acid Derivatives
Key Observations :
- Substituent Position : The position of chlorine on the phenyl ring significantly impacts electronic properties and binding affinity. For example, meta-substituted analogs (e.g., 3-chlorophenyl) may exhibit altered enzyme interactions compared to the ortho-substituted parent compound .
Chlorinated Phenylpropanoic/Propenoic Acids
Key Observations :
- Backbone Rigidity: The triple bond in propynoic acid derivatives confers linear geometry and rigidity, enhancing binding specificity compared to flexible propanoic or propenoic analogs .
- Acidity: Propynoic acids (pKa ≈ 1.5–2.5) are stronger acids than propanoic acids (pKa ≈ 4.8), influencing solubility and ionic interactions in biological systems .
Complex Aromatic Derivatives
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Structural Features |
---|---|---|---|---|
3-(7-Chloro-2-phenyl-1H-indol-3-yl)propanoic acid | 2137590-57-7 | C₁₇H₁₄ClNO₂ | 299.75 | Indole ring fused with chlorophenyl and propanoic acid |
1-(2-Chloro-4-fluorobenzoyl)-3-(5-hydroxy-2-methoxy-phenyl)urea (AVE#21) | N/A | C₁₅H₁₂ClFN₂O₄ | 338.72 | Urea linker with halogenated aryl groups |
Key Observations :
- Hybrid Scaffolds: Compounds like AVE#21 integrate urea linkers and halogenated aryl groups, enabling dual hydrogen-bonding and hydrophobic interactions absent in simpler propynoic acids .
- Biological Activity: Indole-containing derivatives (e.g., 3-(7-chloro-2-phenyl-1H-indol-3-yl)propanoic acid) may target neurotransmitter receptors or enzymes due to their resemblance to tryptophan metabolites .
Research Findings and Implications
- Enzyme Inhibition: Propynoic acid derivatives, including this compound, show promise in binding to allosteric sites of enzymes like glycogen phosphorylase, as demonstrated by docking studies .
- Synthetic Utility : The compound’s terminal alkyne group enables click chemistry applications, facilitating conjugation with biomolecules for drug delivery systems .
- Structure-Activity Relationship (SAR) : Chlorine substitution at the ortho position optimizes steric and electronic interactions in enzyme binding, whereas bulkier substituents (e.g., naphthyl) may improve pharmacokinetic properties .
Biological Activity
3-(2-Chlorophenyl)prop-2-ynoic acid, a derivative of arylpropiolic acids, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a prop-2-ynoic acid backbone with a chlorophenyl substituent. The presence of the chlorine atom is believed to enhance its interaction with biological targets, potentially influencing its pharmacological profile. The structural formula can be represented as follows:
Mechanisms of Biological Activity
Research indicates that compounds in the arylpropiolic acid class, including this compound, exhibit several biological activities:
- Inhibition of Enzymatic Pathways : These compounds have shown potential as inhibitors of various enzymes involved in cancer progression and inflammatory responses. The halogen substituents may enhance binding affinity to these enzymes, thereby increasing their inhibitory potential.
- Antioxidant Properties : Some studies suggest that derivatives of arylpropiolic acids can exhibit antioxidant activity, which may play a role in mitigating oxidative stress-related diseases .
Anticancer Activity
A study focusing on the anticancer properties of arylpropiolic acids found that this compound demonstrated significant cytotoxic effects against several cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation. In vitro assays revealed an IC50 value in the micromolar range, indicating potent activity against cancer cells .
Anti-inflammatory Effects
Another investigation assessed the anti-inflammatory effects of this compound. It was shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases. The compound's ability to modulate signaling pathways associated with inflammation was also highlighted .
Data Table: Summary of Biological Activities
Biological Activity | Mechanism | Reference |
---|---|---|
Anticancer | Induction of apoptosis | |
Anti-inflammatory | Inhibition of cytokine production | |
Antioxidant | Scavenging free radicals |
Pharmacological Applications
Given its diverse biological activities, this compound is being explored for various therapeutic applications:
- Cancer Treatment : Due to its cytotoxic effects on cancer cells, it may serve as a lead compound for developing novel anticancer agents.
- Anti-inflammatory Drugs : Its ability to inhibit pro-inflammatory cytokines positions it as a candidate for treating chronic inflammatory conditions.
- Antioxidant Supplements : Its antioxidant properties suggest potential use in dietary supplements aimed at reducing oxidative stress.
Properties
IUPAC Name |
3-(2-chlorophenyl)prop-2-ynoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEUUQMXXWFQTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#CC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10179397 | |
Record name | 3-(2-Chlorophenyl)-2-propynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10179397 | |
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Molecular Weight |
180.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] | |
Record name | 3-(2-Chlorophenyl)-2-propynoic acid | |
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Solubility |
INSOL IN WATER; SOL IN HOT BENZENE, ACETIC ACID | |
Record name | 3-(2-CHLOROPHENYL)-2-PROPYNOIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2673 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALS FROM 50% ACETIC ACID & BENZENE | |
CAS No. |
24654-08-8 | |
Record name | 3-(2-Chlorophenyl)-2-propynoic acid | |
Source | ChemIDplus | |
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Record name | o-Chlorophenylpropiolic acid | |
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Record name | 3-(2-Chlorophenyl)-2-propynoic acid | |
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URL | https://comptox.epa.gov/dashboard/DTXSID10179397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-CHLOROPHENYL)-2-PROPYNOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82W6J4561B | |
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Record name | 3-(2-CHLOROPHENYL)-2-PROPYNOIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2673 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
132.7-133.8 °C | |
Record name | 3-(2-CHLOROPHENYL)-2-PROPYNOIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2673 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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